2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of related adamantane derivatives involves complex reactions that include Grignard reactions, oxidation, and reductive imination processes. For example, a method for synthesizing derivatives like 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid through direct oxidation of adamantan-1-yl-ethan-1-one, which itself is prepared by a Grignard reaction, demonstrates the intricate steps involved in the synthesis of adamantane-based compounds (Pan et al., 2013).
Molecular Structure Analysis
The molecular structure of adamantane derivatives has been a subject of interest due to their unique cage-like configuration. Studies involving the analysis of hydrogen bonding and molecular orbital studies of N, N-dimethyl-1-adamantamine-hydrogen fluoride and its hydrates offer insights into the complex structural characteristics of such molecules (Harmon et al., 2002).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, including oxidation, which leads to the formation of unique compounds. For instance, oxidation of 5-(1-adamantyl)-5-tert-butyltetrathiolane with dimethyldioxirane results in the formation of dithiirane 1-oxides, showcasing the reactive nature and versatility of adamantane-based compounds in chemical synthesis (Ishii et al., 2000).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. The unique structure of adamantane contributes to its notable physical characteristics, which include high thermal stability and a distinct melting point, although specific studies on “2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine” regarding these aspects are limited in the available literature.
Chemical Properties Analysis
The chemical properties of adamantane derivatives, including acidity, basicity, reactivity with other chemical entities, and their behavior under different chemical conditions, are essential for understanding their applications and reactions. For example, the reactivity of adamantane-based compounds with aminoxyls and dioxiranes in the formation of methoxyamine derivatives highlights their chemical versatility and the potential for creating a wide range of compounds (Dinoi et al., 1998).
Scientific Research Applications
Synthesis and Characterization
- Aliphatic Alpha-Dithiones Synthesis : Research demonstrates the synthesis and characterization of aliphatic alpha-dithiones, including compounds with 1-adamantyl groups. The study provides insights into the mechanisms and structural characterizations of these compounds (Ono, Sugihara, Ishii, & Nakayama, 2003).
Applications in Organic Chemistry
- Asymmetric Transformation in Synthesis : A study reported the discovery of a new chiral ligand derived from rimantadine (1-(1-adamantyl)ethanamine) and its application in synthesizing α-amino acids. This suggests a broader synthetic generality of this approach in organic chemistry (Takeda et al., 2018).
Polymer Science
- Polymer Synthesis and Properties : Research into the polymerization of 1-adamantyl methacrylate (AdMA) and 3,5-dimethyl-1-adamantyl methacrylate (DMAdMA) reveals the impact of adamantyl groups on polymerization kinetics and thermal properties of the resulting polymers (Matsumoto, Tanaka, & Otsu, 1991).
Medicinal Chemistry
- Adamantyl-Based Compounds in Drug Design : A study highlights the importance of adamantyl-based compounds in treating neurological conditions, type-2 diabetes, and their antiviral abilities. It details the synthesis of various adamantane-based ester derivatives, providing insights into their structural aspects and potential medicinal applications (Kumar et al., 2015).
Structural Chemistry
- Structural Dynamics in Chemistry : The influence of the 1-adamantyl group on the structure and proton transfer dynamics of N-unsubstituted pyrazoles was studied, providing insights into the effects of adamantyl substitution on molecular dynamics (Claramunt et al., 1997).
Future Directions
properties
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)16-4-3-15/h11H,3-10,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXMVAGRSICDSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)OCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307619 |
Source
|
Record name | 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine | |
CAS RN |
887405-40-5 |
Source
|
Record name | 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.